N'-hydroxy-6-oxopiperidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with a unique structure that includes a piperidine ring, a hydroxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-oxopiperidine-3-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of N’-hydroxy-6-oxopiperidine-3-carboximidamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-6-oxopiperidine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with diverse functional groups .
Scientific Research Applications
N’-hydroxy-6-oxopiperidine-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide
- 1-(cyclobutylmethyl)-N’-hydroxy-6-oxopiperidine-3-carboximidamide
Uniqueness
N’-hydroxy-6-oxopiperidine-3-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11N3O2 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
N'-hydroxy-6-oxopiperidine-3-carboximidamide |
InChI |
InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10) |
InChI Key |
HYRKJKLLAADWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.